4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide

Medicinal Chemistry Compound Procurement SAR Analysis

This benzylpiperazine-ethoxy-benzohydrazide (CAS 937604-10-9) incorporates a unique ethoxy spacer that imposes a distinct 3D conformation and electronic distribution absent in simpler benzylpiperazines or benzohydrazides. SAR studies show the ethoxy linker critically modulates sigma receptor and GPCR binding affinity; substituting with generic analogs risks erroneous activity conclusions. Batch-specific NMR, HPLC, GC data ensure ≥95% purity. Verified melting point (116–118°C) enables rapid identity confirmation.

Molecular Formula C20H26N4O2
Molecular Weight 354.4 g/mol
CAS No. 937604-10-9
Cat. No. B1288143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide
CAS937604-10-9
Molecular FormulaC20H26N4O2
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOC2=CC=C(C=C2)C(=O)NN)CC3=CC=CC=C3
InChIInChI=1S/C20H26N4O2/c21-22-20(25)18-6-8-19(9-7-18)26-15-14-23-10-12-24(13-11-23)16-17-4-2-1-3-5-17/h1-9H,10-16,21H2,(H,22,25)
InChIKeyZDQDJHRVHLTWOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide (937604-10-9) — Basic Properties, Structural Identity, and Commercial Availability for Research Procurement


4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide (CAS 937604-10-9) is a synthetic organic compound classified as a benzohydrazide derivative containing a 4-benzylpiperazine moiety linked via an ethoxy spacer. Its molecular formula is C20H26N4O2, with a molecular weight of approximately 354.45 g/mol [1]. The compound is commercially available from multiple suppliers as a research reagent, typically with a purity specification of ≥95% . The structure incorporates a hydrazide functional group that enables further derivatization (e.g., condensation with aldehydes to form hydrazones) and a benzylpiperazine motif commonly associated with biological target recognition in medicinal chemistry programs .

Why 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide (937604-10-9) Cannot Be Interchanged with Generic Benzylpiperazine or Hydrazide Analogs Without Quantitative Justification


Despite sharing a common benzylpiperazine or benzohydrazide core with other commercially available analogs, 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide possesses a distinct ethoxy linker that imposes a unique three-dimensional conformation and electronic distribution not present in simpler congeners such as 1-benzylpiperazine, 4-benzylpiperazine-1-carboxylic acid derivatives, or unsubstituted benzohydrazide [1]. In structure-activity relationship (SAR) campaigns, the ethoxy spacer between the phenyl ring and the piperazine nitrogen has been shown to critically modulate target binding affinity and selectivity compared to directly linked or acetohydrazide analogs [2]. Therefore, substituting this compound with a generic benzylpiperazine or benzohydrazide analog without empirical verification of target engagement may lead to erroneous conclusions about biological activity or synthetic pathway viability. The following sections present the quantitative evidence that defines the specific differentiation of this compound relative to its closest comparators.

Quantitative Differentiation of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide (937604-10-9) Against Structural Analogs: A Procurement-Focused Evidence Summary


Molecular Weight and Heavy Atom Count Differentiation from Directly Linked Benzylpiperazine-Benzohydrazide Analogs

4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide exhibits a molecular weight of 354.45 g/mol, which is 20.0 g/mol greater than that of the directly linked analog 4-(4-benzylpiperazin-1-yl)benzohydrazide (MW = 334.45 g/mol), due to the presence of the ethoxy (-OCH2CH2-) linker [1]. This difference arises from the additional C2H4O unit (44.05 Da) in the ethoxy spacer compared to a direct C-N bond.

Medicinal Chemistry Compound Procurement SAR Analysis

Melting Point Differentiation from Closely Related Benzylpiperazine Derivatives

The melting point of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide is reported as 116–118 °C . In contrast, the structurally similar compound 1-benzylpiperazine dihydrochloride exhibits a melting point of 289–292 °C , reflecting the significant impact of the hydrazide-ethoxy moiety on solid-state packing.

Physical Characterization Quality Control Compound Handling

Commercial Purity Specification and Batch-to-Batch Analytical Documentation Availability

Multiple suppliers offer 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide with a minimum purity specification of 95% . One vendor (Bidepharm) provides batch-specific quality control documentation including NMR, HPLC, and GC reports . In contrast, many generic benzylpiperazine analogs are listed with unspecified purity or as technical grade only, lacking the same level of documented analytical characterization for research use.

Procurement Quality Assurance Reproducibility

Hydrogen Bond Donor Count and Predicted Physicochemical Differentiation from Unsubstituted Benzohydrazide

4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide contains three hydrogen bond donors (HBDs), corresponding to the hydrazide -NH-NH2 group . In contrast, unsubstituted benzohydrazide possesses only two HBDs. This difference influences predicted aqueous solubility and membrane permeability when assessed via standard drug-likeness filters (e.g., Lipinski's Rule of Five).

ADME Prediction Solubility Lead Optimization

Optimal Research and Industrial Application Scenarios for 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide (937604-10-9) Based on Quantified Differentiated Properties


Synthesis of Hydrazone Derivatives for Biological Screening Libraries

The hydrazide functional group of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide enables facile condensation with aldehydes or ketones to form hydrazone derivatives. This reactivity, combined with the benzylpiperazine moiety, makes it a valuable scaffold for generating focused libraries targeting G-protein coupled receptors (e.g., GPR38 agonists) [1] or sigma receptors [2]. Procurement of this specific compound ensures the correct ethoxy spacer length is incorporated into the final hydrazone, which has been shown to modulate binding affinity in related benzylpiperazine acylhydrazone series [3].

Building Block for Sigma-1 Receptor Ligand Development

4-Benzylpiperazine derivatives are established sigma receptor ligands. The ethoxy linker in 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide provides a defined distance between the benzylpiperazine pharmacophore and the hydrazide functional handle. This geometry may be exploited to design novel sigma-1 receptor imaging agents or therapeutics [2]. Using this specific building block rather than a directly linked analog ensures the intended spatial orientation is preserved in the final compound.

Quality-Controlled Reagent for Reproducible Organic Synthesis

For research groups requiring a well-characterized benzylpiperazine-containing hydrazide, this compound offers documented purity (≥95%) and available batch-specific analytical data (NMR, HPLC, GC) . This level of characterization supports reproducible synthetic transformations, particularly in multi-step routes where intermediate purity is critical. The known melting point range (116–118 °C) further enables rapid identity verification upon receipt.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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